ルシドン

概要

説明

科学的研究の応用

Lucidone, a naturally occurring compound extracted primarily from the fruit of Lindera erythrocarpa, has gained attention in pharmacological research for its diverse biological activities. It belongs to the class of cyclopentenediones and is recognized for its anti-inflammatory, anti-melanogenic, and wound healing effects.

Scientific Research Applications

Lucidone's applications span across various scientific fields, showcasing its potential therapeutic benefits.

Pharmacology

Lucidone acts as an antioxidant by scavenging free radicals, protecting against oxidative stress. It also exhibits anti-inflammatory properties by modulating signaling pathways like NF-κB and MAPKs. Studies have demonstrated that Lucidone can significantly inhibit the production of inflammatory mediators such as NO, TNF-α, and IL-6.

Hepatology

Lucidone demonstrates hepatoprotective effects, particularly against hepatitis C virus replication, by inducing Nrf2-mediated heme oxygenase-1. In vitro studies on liver cells infected with hepatitis C have shown that Lucidone can suppress HCV RNA levels effectively, suggesting its potential as a treatment for hepatitis C.

Dermatology

Emerging evidence suggests that Lucidone may exert neuroprotective effects, potentially benefiting neurodegenerative diseases. In neurodegenerative disease models, it has shown promise in reducing neuronal damage and improving cognitive functions, though further research is needed to confirm these findings.

Oncology

Lucidone is under investigation for its potential anti-cancer properties, specifically its ability to induce apoptosis in cancer cells. Preliminary studies on various cancer cell lines indicate that Lucidone can induce cell death in certain types of cancer cells.

Endocrinology

Lucidone may have anti-diabetic effects by influencing insulin signaling pathways.

Metabolic Disorders

Lucidone may play a role in the treatment of metabolic diseases by influencing metabolic pathways and has shown potential in managing conditions like nonalcoholic fatty liver diseases (NAFLD).

Infectious Diseases

Lucidone has been studied for its role in treating hepatitis C infections through the induction of Nrf2-mediated antioxidant defense mechanisms, showing promise in reducing hepatitis C virus replication. It also suppresses dengue viral replication through the induction .

Cell Biology

Lucidone’s ability to modulate cytoprotective pathways can be harnessed in various cellular protection strategies. Studies indicate that Lucidone can activate pathways like Nrf2, offering protection against cellular stress and apoptosis.

Tumor Cytotoxicity and Chemo-sensitivity

Lucidone significantly promoted apoptotic cell death and inhibited the expression of autophagic proteins and MDR1 by inhibiting the HMGB1/RAGE/PI3K/Akt axis in both MIA Paca-2 cells and MIA Paca-2^GEMR^ cells (GEM-resistant cells) . Remarkable cell proliferation was observed after treatment with lucidone combined with GEM, particularly in MIA Paca-2^GEMR^ cells, indicating that lucidone treatment enhanced chemosensitivity .

Airway Inflammatory Response

Methyl lucidone (ML) may improve respiratory health and can be used as a dietary supplement or functional food to prevent inflammatory .

Case Studies

Lucideon has worked on many different and diverse projects across a wide range of materials and industries . Testing is carried out at Lucideon's GMP testing laboratories and analytical chemistry facilities .

作用機序

Target of Action

Lucidone, a naturally occurring cyclopentenedione, primarily targets multiple signaling pathways. These include inflammatory signaling pathways regulated by NF-κB and MAPKs , a cytoprotective pathway that depends on Nrf2 activation and inhibition of apoptosis, a hypolipidemic pathway regulated by PPRγ and C/EBPα , and an anti-melanogenic pathway modulated by MITF .

Mode of Action

Lucidone exhibits its effects through its interaction with these targets. It inhibits LPS-induced NO and PGE 2 production in RAW 264.7 mouse macrophages. It also decreases TNF-α secretion , and the expression of iNOS and COX-2 . Furthermore, it prevents NF-κB translocation and inhibits JNK and p38MAPK signals .

Biochemical Pathways

The pleiotropic activities of lucidone derive from its unique chemistry as well as its ability to modulate multiple signaling pathways. It inhibits 3T3-L1 adipocyte differentiation by suppressing PPARγ and C/EBPα transcription factors. It also downregulates the expression levels of LXR-α, LPL, aP2, adiponectin, and GLUT4 in vitro .

Result of Action

Lucidone has various beneficial properties, such as antioxidant, anti-inflammatory, hepatoprotective, dermatoprotective, hypolipidemic, and skin-whitening effects . It significantly inhibits tyrosinase activity and leads to decreased melanin content in cultured B16 melanoma cells .

Action Environment

As a phytochemical, it is safe with nontoxic or minimal toxic side effects with better bioavailability

生化学分析

Biochemical Properties

Lucidone interacts with multiple signaling pathways, such as inflammatory signaling pathways regulated by NF-κB and MAPKs; cytoprotective pathway that depends on Nrf2 activation and inhibition of apoptosis; hypolipidemic pathway regulated by PPRγ and C/EBPα; and anti-melanogenic pathway modulated by MITF .

Cellular Effects

Lucidone has been found to exhibit neuroprotective effects on glutamate-induced oxidative stress in HT-22 cells via Nrf-2/HO-1 signaling . It also inhibits the activity of mushroom tyrosinase and significantly inhibits tyrosinase activity in α-MSH-induced B16 melanoma cells .

Molecular Mechanism

Lucidone exerts its effects at the molecular level through its unique chemistry and its ability to modulate multiple signaling pathways .

Metabolic Pathways

Lucidone is involved in various metabolic pathways due to its ability to modulate multiple signaling pathways

準備方法

Synthetic Routes and Reaction Conditions: Lucidone can be synthesized through various chemical reactions involving cyclopentenedione derivatives. The synthetic routes typically involve the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of lucidone involves the extraction and purification from natural sources, primarily Lindera erythrocarpa. The process includes harvesting the plant material, followed by solvent extraction and chromatographic purification to isolate lucidone in its pure form .

化学反応の分析

Types of Reactions: Lucidone undergoes various chemical reactions, including:

Oxidation: Lucidone can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in lucidone, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the lucidone molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

類似化合物との比較

Lucidone is often compared with other cyclopentenedione derivatives, such as linderone and methyllinderone. These compounds share similar structural features but differ in their pharmacological activities and potency. For instance:

Methyllinderone: Known for its potent tyrosinase inhibitory activity, making it a valuable compound in cosmetic applications.

Lucidone’s unique ability to modulate multiple signaling pathways and its low cytotoxicity make it a promising candidate for various therapeutic applications .

生物活性

Lucidone is a naturally occurring compound extracted from the fruits of Lindera erythrocarpa Makino. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. The following sections provide an overview of its mechanisms of action, pharmacological applications, and relevant research findings.

Lucidone exhibits its biological effects primarily through modulation of various signaling pathways. Key pathways influenced by lucidone include:

- HMGB1/RAGE/PI3K/Akt Pathway : Lucidone inhibits autophagy and multidrug resistance protein 1 (MDR1) in pancreatic cancer cells by suppressing this pathway. This action enhances chemosensitivity to gemcitabine, a common chemotherapeutic agent used in pancreatic ductal adenocarcinoma (PDAC) treatment .

- TAK1 Pathway : Methyl lucidone, a derivative of lucidone, has been shown to reduce airway inflammatory responses by inhibiting TAK1 activity in human bronchial epithelial cells. This results in decreased secretion of inflammatory cytokines such as interleukin-1β and TNF-α, thereby mitigating inflammation .

Pharmacological Applications

Lucidone's pharmacological properties extend across various domains:

- Anti-cancer Activity : Research indicates that lucidone promotes apoptotic cell death in cancer cells while inhibiting autophagic processes. In studies involving PDAC cell lines, treatment with lucidone not only reduced cell viability but also enhanced the effectiveness of gemcitabine by overcoming drug resistance mechanisms .

- Anti-inflammatory Effects : Methyl lucidone has demonstrated significant anti-inflammatory properties. In vitro studies have shown that it effectively reduces inflammation in lung epithelial cells, suggesting potential applications in treating respiratory diseases .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of lucidone:

特性

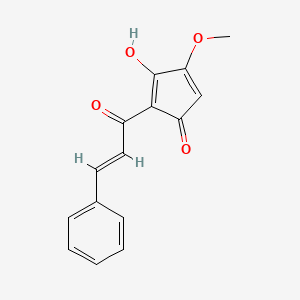

IUPAC Name |

3-hydroxy-4-methoxy-2-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-13-9-12(17)14(15(13)18)11(16)8-7-10-5-3-2-4-6-10/h2-9,18H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPTXNYQLGJVRE-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=C1O)C(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)C(=C1O)C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19956-53-7 | |

| Record name | Lucidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019956537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。